(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
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Overview
Description
The compound identified by the Chemical Abstracts Service number 118346279 is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid include those with analogous chemical structures and reactivity. These compounds may share some properties but differ in specific aspects that make this compound unique.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications. This compound may offer advantages over similar compounds in terms of stability, reactivity, or biological activity.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSDYKTNPMWOV-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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